[9-hydroxy-5,6-dimethyl-3-(5-phenylpentan-2-yloxy)-6a,7,8,9,10,10a-hexahydro-6H-phenanthridin-1-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[9-hydroxy-5,6-dimethyl-3-(5-phenylpentan-2-yloxy)-6a,7,8,9,10,10a-hexahydro-6H-phenanthridin-1-yl] acetate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [9-hydroxy-5,6-dimethyl-3-(5-phenylpentan-2-yloxy)-6a,7,8,9,10,10a-hexahydro-6H-phenanthridin-1-yl] acetate typically involves multi-step organic reactions. The initial step often includes the formation of the phenanthridin-1-yl core, followed by the introduction of the hydroxy, dimethyl, and phenylpentan-2-yloxy groups. The final step involves acetylation to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The phenanthridin-1-yl core can be reduced to form a more saturated ring system.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetate group.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated ring systems.
Substitution: Formation of new compounds with different functional groups replacing the acetate.
Scientific Research Applications
Chemistry
In organic synthesis, [9-hydroxy-5,6-dimethyl-3-(5-phenylpentan-2-yloxy)-6a,7,8,9,10,10a-hexahydro-6H-phenanthridin-1-yl] acetate can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In material science, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of [9-hydroxy-5,6-dimethyl-3-(5-phenylpentan-2-yloxy)-6a,7,8,9,10,10a-hexahydro-6H-phenanthridin-1-yl] acetate involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and acetate groups may play a crucial role in binding to these targets, while the phenanthridin-1-yl core provides structural stability and specificity.
Comparison with Similar Compounds
Similar Compounds
- [9-hydroxy-5,6-dimethyl-3-(5-phenylpentan-2-yloxy)-6a,7,8,9,10,10a-hexahydro-6H-phenanthridin-1-yl] benzoate
- [9-hydroxy-5,6-dimethyl-3-(5-phenylpentan-2-yloxy)-6a,7,8,9,10,10a-hexahydro-6H-phenanthridin-1-yl] propionate
Uniqueness
The acetate group in [9-hydroxy-5,6-dimethyl-3-(5-phenylpentan-2-yloxy)-6a,7,8,9,10,10a-hexahydro-6H-phenanthridin-1-yl] acetate provides unique reactivity compared to other similar compounds with different ester groups. This can influence its solubility, stability, and interaction with biological targets.
Properties
CAS No. |
78513-74-3 |
---|---|
Molecular Formula |
C28H37NO4 |
Molecular Weight |
451.6 g/mol |
IUPAC Name |
[9-hydroxy-5,6-dimethyl-3-(5-phenylpentan-2-yloxy)-6a,7,8,9,10,10a-hexahydro-6H-phenanthridin-1-yl] acetate |
InChI |
InChI=1S/C28H37NO4/c1-18(9-8-12-21-10-6-5-7-11-21)32-23-16-26-28(27(17-23)33-20(3)30)25-15-22(31)13-14-24(25)19(2)29(26)4/h5-7,10-11,16-19,22,24-25,31H,8-9,12-15H2,1-4H3 |
InChI Key |
TYTNJHKTKQNNKL-UHFFFAOYSA-N |
SMILES |
CC1C2CCC(CC2C3=C(N1C)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O |
Canonical SMILES |
CC1C2CCC(CC2C3=C(N1C)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O |
Synonyms |
N-methyllevonantradol N-methylnantradol N-methylnantradol hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.